Ethyl 2-bromo-2,2-dichloroacetate
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Overview
Description
Ethyl 2-bromo-2,2-dichloroacetate is an organic compound with the molecular formula C4H5BrCl2O2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2,2-dichloroacetate can be synthesized through the bromination of ethyl dichloroacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl dichloroacetate is mixed with bromine and a catalyst. The reaction mixture is then heated to the desired temperature to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2,2-dichloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Reduction: The compound can be reduced to form ethyl 2,2-dichloroacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH2) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dichloroacetate, ethyl 2-alkoxy-2,2-dichloroacetate, or ethyl 2-amino-2,2-dichloroacetate.
Elimination Reactions: Products include ethyl 2,2-dichloroacrylate or ethyl 2,2-dichloropropenoate.
Reduction: The major product is ethyl 2,2-dichloroacetate.
Scientific Research Applications
Ethyl 2-bromo-2,2-dichloroacetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2,2-dichloroacetate involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Ethyl 2-bromo-2,2-dichloroacetate can be compared with similar compounds such as:
Ethyl 2-chloro-2,2-difluoroacetate: This compound has similar reactivity but contains fluorine atoms instead of bromine and chlorine.
Ethyl 2-bromo-2,2-difluoroacetate: This compound contains bromine and fluorine atoms, offering different reactivity and applications.
Ethyl 2,2-dichloroacetate: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides a distinct reactivity profile and makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-2,2-dichloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOKTZWOKIZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600793 |
Source
|
Record name | Ethyl bromo(dichloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-11-6 |
Source
|
Record name | Ethyl bromo(dichloro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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